molecular formula C18H14ClNO3 B5563583 (4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B5563583
M. Wt: 327.8 g/mol
InChI Key: QRICOXPRSCVAFP-WJDWOHSUSA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-chlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    (4Z)-2-(4-chlorophenyl)-4-(4-hydroxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxybenzylidene group in (4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-22-15-9-3-12(4-10-15)11-16-18(21)23-17(20-16)13-5-7-14(19)8-6-13/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICOXPRSCVAFP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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